10-Methyl-1,4,7-trioxa-10-azacyclododecane
Description
Significance of Macrocyclic Polyether and Polyamine Ligands in Supramolecular Chemistry
Macrocyclic polyethers, known as crown ethers, and their nitrogen-containing counterparts, macrocyclic polyamines, are cornerstones of supramolecular chemistry. researchgate.netnih.gov This field of chemistry focuses on chemical systems composed of multiple molecules, often referred to as "host-guest" chemistry, where one molecule (the host) forms a complex with another (the guest). muk.ac.irbrighton.ac.uk The unique three-dimensional structure of macrocycles, featuring a hydrophobic exterior and a hydrophilic cavity lined with donor atoms (oxygen for polyethers, nitrogen for polyamines), allows them to selectively bind cations and other guest species. nih.govwikipedia.orgnih.gov
Phase Transfer Catalysis: By encapsulating inorganic salts, crown ethers can render them soluble in nonpolar organic solvents, facilitating reactions between disparate phases. muk.ac.irwikipedia.org
Ion-Selective Sensors: The ability to bind specific ions allows for the development of highly selective sensors for environmental monitoring and analytical chemistry. acs.orgchemimpex.com
Biological Mimicry: These macrocycles serve as models for natural ionophores, which are molecules that transport ions across cell membranes. nih.govnih.gov
Development of Complex Materials: They are used as building blocks for creating more complex supramolecular assemblies, such as rotaxanes and catenanes. nih.govbrighton.ac.uk
The introduction of nitrogen atoms to create azacrown ethers or fully nitrogen-based macrocyclic polyamines further diversifies their function. Nitrogen atoms can act as hydrogen bond donors or acceptors and introduce pH-switchable binding properties, expanding the potential for creating responsive molecular systems. researchgate.netnih.gov
Historical Development and Evolution of Azacrown Ethers as Host Molecules
The journey of azacrown ethers began with the foundational discovery of crown ethers in 1967 by Charles Pedersen at DuPont. wikipedia.org While attempting to synthesize a complexing agent for divalent cations, Pedersen accidentally isolated a byproduct, dibenzo-18-crown-6, and noted its surprising ability to strongly complex potassium cations. wikipedia.org This discovery, which led to Pedersen sharing the 1987 Nobel Prize in Chemistry, launched the field of macrocyclic chemistry. wikipedia.org
Following this breakthrough, researchers began to systematically modify the crown ether structure to tune its properties. A significant evolution was the replacement of one or more oxygen donor atoms with nitrogen atoms, giving rise to azacrown ethers. muk.ac.irwikipedia.org This substitution had a profound impact on the ligand's characteristics:
Modified Selectivity: While oxygen atoms show high affinity for alkali, alkaline earth, and lanthanide ions, nitrogen donors preferentially bind with transition metal ions like copper(II) and nickel(II), as well as heavy metal ions such as Ag+, Pb2+, and Hg2+. muk.ac.irnih.gov
pH-Dependence: The basicity of the amine groups means their ability to bind metal ions can be controlled by the pH of the solution. In acidic conditions, the nitrogen atoms become protonated and lose their coordinating ability. researchgate.net
Functionalization: The presence of a nitrogen atom, particularly a secondary amine (-NH-), provides a convenient point for attaching side arms or "lariat" chains. wikipedia.org These side arms can contain additional donor atoms that cooperate with the macrocyclic ring to enhance binding strength and selectivity, a concept known as "axial solvation". wikipedia.orgscispace.com
This evolution from simple crown ethers to functionalized azacrown ethers has transformed them from simple ion binders into sophisticated, multi-functional host molecules for advanced applications in catalysis, sensing, and medicine. nih.govnih.gov
Rationale for Focused Academic Investigation of 10-Methyl-1,4,7-trioxa-10-azacyclododecane in Contemporary Chemical Research
This compound, also known as N-methylaza-12-crown-4, is a subject of specific academic interest primarily due to the influence of the N-methyl substituent on the macrocycle's complexation behavior. acs.orgmatrix-fine-chemicals.com While its parent compound, 1,4,7-trioxa-10-azacyclododecane (B1584641) (aza-12-crown-4), provides a fundamental 12-membered ring structure, the addition of a simple methyl group to the nitrogen atom introduces significant thermodynamic and steric effects. nih.gov
Research focuses on this compound to systematically understand how N-alkylation, even with a non-coordinating group like methyl, impacts host-guest interactions. acs.org Studies have shown that for azacrown ethers, the N-substituent plays a crucial role that goes beyond the simple "size-fit" concept, where an ion's size is matched to the cavity size of the crown ether. acs.org The investigation of this compound helps to dissect these subtle yet critical effects, providing insights into how substituents influence the delicate balance between enthalpy and entropy that governs complex stability and ion selectivity. acs.org This makes it an important model compound for designing more complex "lariat ethers," where side chains are intentionally added to the nitrogen pivot point to create more sophisticated binding properties. wikipedia.orgscispace.com
Overview of Key Research Areas and Methodologies Applied to this compound and its Analogues
The study of this compound and related azacrown ethers employs a range of experimental and theoretical methodologies to characterize their synthesis, structure, and function.
Synthesis: The synthesis of azacrown ethers often presents challenges associated with macrocyclization. wikipedia.org Common methods involve the reaction of polyamine precursors with dihalides or ditosylates under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. scispace.comwesternsydney.edu.au For N-substituted derivatives like this compound, the methyl group can be introduced by using N-methylated starting materials. scispace.com
Complexation Studies: A primary focus of research is understanding the thermodynamics and kinetics of complex formation with various cations. Several techniques are employed:
Isothermal Titration Calorimetry (ITC): This powerful technique directly measures the heat released or absorbed during a binding event. nih.gov A single ITC experiment can determine the binding constant (Ka), enthalpy change (ΔH°), and stoichiometry of the interaction, from which the Gibbs free energy (ΔG°) and entropy change (ΔS°) can be calculated. acs.orgnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR titration is used to monitor changes in the chemical shifts of the macrocycle's protons or carbons upon addition of a guest ion. scispace.com This provides information on the binding strength and the structure of the resulting complex in solution.
Spectrophotometry: UV-visible or fluorescence spectroscopy can be used to study complexation if the host or guest has a chromophore or fluorophore that is perturbed upon binding.
Computational Modeling: Theoretical methods, particularly Density Functional Theory (DFT), are increasingly used to complement experimental findings. nih.govmdpi.com These calculations can:
Predict the most stable geometries of the free macrocycle and its metal complexes. mdpi.com
Calculate binding energies and charge transfer upon complexation. mdpi.com
Provide a molecular-level understanding of the factors that determine ion selectivity. nih.govmdpi.com
These integrated methodologies provide a comprehensive picture of the structure-property relationships that govern the behavior of this compound and its analogues, guiding the design of new macrocycles with tailored functions.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Preferred IUPAC Name | This compound |
| Common Name | N-Methylaza-12-crown-4 |
| CAS Number | 69978-45-6 |
| Molecular Formula | C₉H₁₉NO₃ |
| Molecular Weight | 189.255 g/mol |
| SMILES | CN1CCOCCOCCOCC1 |
| InChIKey | CRKQPRYMKJWTCX-UHFFFAOYSA-N |
Data sourced from CAS 69978-45-6 registry information. matrix-fine-chemicals.com
Table 2: Thermodynamic Parameters for Complexation of Azacrown Ethers with Alkali Metal Ions in Methanol (B129727) at 25°C
| Azacrown Ether | Cation | log Kₛ | -ΔG° (kJ/mol) | -ΔH° (kJ/mol) | -TΔS° (kJ/mol) |
|---|---|---|---|---|---|
| N-Methylaza-12-crown-4 | Na⁺ | 2.92 | 16.7 | 30.6 | -13.9 |
| N-Ethylaza-12-crown-4 | Na⁺ | 2.87 | 16.4 | 30.0 | -13.6 |
| N-Propylaza-12-crown-4 | Na⁺ | 2.86 | 16.3 | 29.8 | -13.5 |
| N-Benzylaza-12-crown-4 | Na⁺ | 2.76 | 15.8 | 31.0 | -15.2 |
This table illustrates that the complexation of N-substituted aza-12-crown-4 ethers with Na+ is strongly driven by favorable enthalpy changes (-ΔH°), which are partially offset by unfavorable entropy changes (-TΔS°). The stability constant (Kₛ) and free energy (-ΔG°) show slight variations depending on the N-substituent. Data adapted from a calorimetric titration study. acs.org
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraazidoethylacetic acid (DOTAZA) |
| 1,4,7-Trioxa-10-azacyclododecane |
| 10,10'-[1,2-phenylenebis(methylene)]bis-1,4,7-trioxa-10-azacyclododecane |
| This compound |
| aza-12-crown-4 |
| Cyclam |
| Cyclen |
| Dibenzo-18-crown-6 |
| N-Benzylaza-12-crown-4 |
| N-Ethylaza-12-crown-4 |
| N-Propylaza-12-crown-4 |
| Purine-1,4,7,10-tetraazacyclododecane (cyclen) conjugate |
Structure
3D Structure
Properties
IUPAC Name |
10-methyl-1,4,7-trioxa-10-azacyclododecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3/c1-10-2-4-11-6-8-13-9-7-12-5-3-10/h2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKQPRYMKJWTCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOCCOCCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69978-45-6 | |
| Record name | 10-Methyl-1,4,7-trioxa-10-azacyclododecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69978-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10-Methyl-1,4,7-trioxa-10-azacyclododecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069978456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10-methyl-1,4,7-trioxa-10-azacyclododecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.469 | |
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Synthetic Methodologies for 10 Methyl 1,4,7 Trioxa 10 Azacyclododecane and Its Derivatives
Retrosynthetic Analysis and Strategic Approaches to the Azacyclododecane Core
A retrosynthetic analysis of the 10-Methyl-1,4,7-trioxa-10-azacyclododecane core provides a logical framework for devising synthetic routes. The primary disconnection points are typically the ether (C-O) or amine (C-N) linkages formed during the final macrocyclization step.
A common strategy involves the disconnection of one C-N bond and one C-O bond. This approach leads to two key linear precursors that can be joined in a bimolecular cyclization reaction. For instance, the target molecule can be retrosynthetically disconnected to reveal N-methyldiethanolamine and a di-electrophilic triethylene glycol derivative, such as its ditosylate or dihalide.
Alternatively, a sequential approach can be envisioned where the aza-crown ether, 1,4,7-trioxa-10-azacyclododecane (B1584641) (also known as aza-12-crown-4), is first synthesized and then methylated at the nitrogen atom. nih.gov The synthesis of the parent aza-crown often involves the reaction of triethylene glycol dichloride or ditosylate with a protected ammonia (B1221849) equivalent or a primary amine that can be later deprotected. A widely used method is the "crablike cyclization," which employs specific strategies to bring the reactive ends of the linear precursor into proximity. acs.org
The choice of strategy depends on the availability of starting materials, desired yield, and the scalability of the reaction. The synthesis of functionalized crown ethers can be achieved either through templated macrocyclization with pre-functionalized starting materials or by direct functionalization of a pre-formed macrocycle. nih.gov
Classical and Modern Cyclization Strategies for Macrocyclic Polyethers and Polyamines
The formation of the macrocyclic ring is the most critical and challenging step in the synthesis. researchgate.net The primary obstacle is overcoming the entropic barrier and favoring the intramolecular cyclization over the competing intermolecular di- and oligomerization pathways. researchgate.netnih.gov
Template-directed synthesis is a powerful strategy to enhance the yield of macrocyclization. This approach utilizes metal cations that coordinate with the heteroatoms (oxygen and nitrogen) of the linear precursor molecule. This coordination pre-organizes the precursor into a conformation that favors intramolecular ring closure, effectively increasing the "effective molarity" of the reactive ends.
Alkali and alkaline earth metal cations are frequently employed as templates in the synthesis of crown and aza-crown ethers. chemimpex.comresearchgate.net The selection of the template ion is crucial, as its size must match the cavity size of the desired macrocycle. For the synthesis of 12-membered rings like the azacyclododecane core, smaller cations such as Li⁺ or Na⁺ are often effective. researchgate.netresearchgate.net The cation template holds the reactive ends of the precursor in close proximity, facilitating the cyclization step, which is typically a Williamson ether synthesis or a related nucleophilic substitution. researchgate.netsemanticscholar.org The nature of the template can significantly influence the reaction rate and the size of the resulting macrocycle. researchgate.netsemanticscholar.org
Table 1: Influence of Template Cation on Macrocycle Yield
| Template Ion | Ionic Radius (Å) | Typical Target Ring Size | Relative Efficacy |
|---|---|---|---|
| Li⁺ | 0.76 | 12- to 14-membered | Good for smaller rings |
| Na⁺ | 1.02 | 15- to 16-membered | Highly effective for 15-crown-5 (B104581) analogues |
| K⁺ | 1.38 | 18- to 20-membered | Most effective for 18-crown-6 (B118740) analogues researchgate.net |
This table presents generalized data on template effects in crown ether synthesis.
The high-dilution principle is a classical and widely used technique to promote intramolecular macrocyclization. wikipedia.org By maintaining a very low concentration of the linear precursor in the reaction mixture (typically ~1 mM), the probability of two different molecules reacting with each other (intermolecular reaction) is significantly reduced, while the intramolecular reaction, which is concentration-independent, becomes dominant. researchgate.netacs.org
This is often achieved by the slow addition of the precursor solution to a large volume of solvent using a syringe pump. wikipedia.org While effective, this method can be impractical for large-scale synthesis due to the large solvent volumes and long reaction times required. acs.org A variation known as "pseudo-high dilution" can be achieved by anchoring the peptide or organic molecule to a solid support, which spatially isolates the molecules and reduces intermolecular reactions. nih.govarxiv.org Recent advancements focus on catalytic methods that can achieve efficient macrocyclization at much higher concentrations (≥0.2 M), overcoming the limitations of traditional high-dilution techniques. acs.org
Targeted N-Alkylation and Functionalization Methods for the Methyl Group and Other Substituents on this compound
The introduction of the methyl group onto the nitrogen atom of the 1,4,7-trioxa-10-azacyclododecane ring is a key functionalization step. This is typically achieved through N-alkylation of the parent secondary amine macrocycle. Standard alkylating agents like methyl iodide or dimethyl sulfate (B86663) are used in the presence of a base to neutralize the acid formed during the reaction.
Further functionalization can introduce a wide variety of substituents, enabling the tuning of the molecule's properties. For instance, N-aryl aza-crown ethers can be synthesized via palladium-catalyzed amination reactions. acs.orgrsc.org Other derivatives, such as those with adamantyl or aminobenzoyl substituents, have also been synthesized for biological evaluation. mdpi.com
One-pot synthesis procedures offer significant advantages in terms of efficiency, reduced waste, and simplified workup by combining multiple reaction steps in a single flask without isolating intermediates. nih.gov For the synthesis of N-substituted aza-crown ethers, a one-pot approach could involve the initial macrocyclization reaction followed by the in-situ addition of an alkylating agent to functionalize the nitrogen atom.
For example, a one-pot tosylation-macrocyclization reaction can be employed to convert a functionalized open-chain oligoethylene glycol into the final crown ether. nih.gov Similarly, multicomponent reactions (MCRs) followed by subsequent reaction steps in the same pot represent an advanced strategy for rapidly building molecular complexity. nih.gov
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry to accelerate reaction rates, increase yields, and improve product purity. nih.govnih.gov Unlike conventional heating where heat is transferred through the vessel walls, microwave irradiation directly heats the reactants and solvent, leading to rapid and uniform heating. nih.gov
This technique has been successfully applied to the synthesis of various heterocyclic compounds. nih.gov In the context of aza-crown ethers, microwave irradiation can significantly reduce the long reaction times often associated with high-dilution macrocyclization and subsequent N-alkylation steps. The synthesis of substituted triazoles and other heterocycles, which can take several hours by conventional methods, can often be completed in minutes with higher yields under microwave conditions. nih.gov This efficiency makes it an attractive method for the rapid synthesis of libraries of functionalized aza-crown ether derivatives.
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement |
|---|---|---|---|
| Heterocycle Formation | 6-48 hours nih.gov | 30 seconds - 15 minutes nih.gov | Often significant |
| N-Alkylation | Several hours | Minutes | Generally higher |
This table provides a general comparison based on findings for various heterocyclic syntheses.
Purification and Isolation Techniques for Academic Research Scale Production
The purification and isolation of this compound and its derivatives at the academic research scale are critical steps to obtain materials of high purity for subsequent studies. The choice of method depends on the physical properties of the target compound, the nature of the impurities, and the scale of the reaction. Commonly employed techniques include column chromatography, recrystallization, and distillation.
Column Chromatography:
Flash chromatography is a widely utilized and effective technique for the purification of crown ethers and their derivatives, including N-alkylated azacrown ethers. santaisci.com This method is particularly advantageous for separating complex mixtures that may arise during synthesis. santaisci.com For a compound like this compound, which possesses moderate polarity, normal-phase silica (B1680970) gel is a common stationary phase.
A typical procedure involves dissolving the crude reaction mixture in a minimal amount of a suitable solvent, such as dichloromethane (B109758), and adsorbing it onto a small amount of silica gel. This solid-supported sample is then loaded onto a pre-packed silica gel column. The elution is carried out using a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. For instance, a gradient of hexane (B92381) and ethyl acetate (B1210297), or dichloromethane and methanol (B129727), can be effective. The polarity of the eluent is carefully chosen to achieve optimal separation of the desired product from starting materials, byproducts, and catalysts. santaisci.com The fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.
Recrystallization:
Recrystallization is another common and cost-effective method for purifying solid azacrown ethers. The success of this technique is highly dependent on the selection of an appropriate solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures. researchgate.net
For N-alkylated azacrown ethers, a variety of solvents can be explored. Non-polar solvents like n-hexane are often used to remove less polar impurities by trituration before recrystallization. researchgate.net Solvents such as dimethylformamide (DMF) have also been reported for the recrystallization of functionalized crown ethers. researchgate.net In some instances, the crown ether can be isolated by forming a complex with a metal salt, such as a potassium or sodium salt. This complex can be selectively precipitated and then decomposed, often by extraction with an acidic solution, to yield the pure crown ether. researchgate.net
Distillation:
For liquid azacrown ethers or those with relatively low boiling points, distillation under reduced pressure (vacuum distillation) can be an effective purification method. This technique separates compounds based on differences in their boiling points. Given that this compound is a liquid at room temperature, this method is potentially applicable for its purification on a small to moderate academic scale.
Interactive Data Table: Purification Techniques for Azacrown Ethers
| Purification Technique | Description | Common Solvents/Conditions | Applicability to this compound |
| Flash Chromatography | A rapid form of column chromatography using pressure to drive the solvent through the column. | Silica gel stationary phase; Eluent gradients such as hexane/ethyl acetate or dichloromethane/methanol. | Highly applicable for separating the product from reaction byproducts and catalysts. |
| Recrystallization | A technique for purifying solid compounds based on differential solubility. | n-Hexane (for trituration), Dimethylformamide (DMF), or solvent systems involving complexation with metal salts. | Potentially applicable if a solid derivative is synthesized or if the compound itself can be induced to crystallize under specific conditions. |
| Vacuum Distillation | A method for purifying liquids by separating them based on boiling points at reduced pressure. | Requires a high-vacuum setup and careful temperature control. | Applicable, as the target compound is a liquid. |
Green Chemistry Principles and Sustainable Synthesis Routes for Azacrown Ethers
The application of green chemistry principles to the synthesis of azacrown ethers aims to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency.
Atom Economy:
A key principle of green chemistry is maximizing atom economy, which involves designing synthetic transformations that incorporate the maximum number of atoms from the reactants into the final product. jocpr.com Traditional multi-step syntheses of macrocycles often involve protecting groups and generate significant waste. More atom-economical approaches, such as one-pot reactions and catalytic methods, are therefore highly desirable. For the synthesis of this compound, a high atom economy would be achieved by a direct cyclization reaction that avoids the use of protecting groups and stoichiometric reagents that are not incorporated into the final structure.
Use of Renewable Feedstocks:
While the direct synthesis of azacrown ethers from renewable feedstocks is still an emerging area, the principles of green chemistry encourage the use of starting materials derived from biomass. mdpi.com For instance, some of the ethylene (B1197577) glycol units or their precursors used in the synthesis could potentially be derived from bio-based sources.
Catalysis:
Catalytic methods are superior to stoichiometric ones in terms of green chemistry. Phase-transfer catalysis (PTC) is a technique that has been applied to the synthesis of crown ethers and their derivatives. mdpi.comfzgxjckxxb.comnumberanalytics.com In the context of synthesizing this compound, a phase-transfer catalyst could facilitate the cyclization reaction, potentially leading to higher yields and milder reaction conditions. Crown ethers themselves can act as phase-transfer catalysts. rsc.org
Greener Solvents and Reaction Conditions:
The choice of solvent is a critical aspect of green synthesis. Ideally, reactions should be conducted in environmentally benign solvents, such as water or supercritical fluids, or even in the absence of a solvent. For the N-alkylation of azacrown ethers, microwave-assisted synthesis in a dry medium has been reported as a rapid and efficient method. researchgate.net This approach can significantly reduce reaction times and energy consumption compared to conventional heating. Ultrasound has also been shown to promote the N-alkylation of related nitrogen-containing heterocycles in the presence of a crown ether catalyst. nih.gov
Sustainable Synthetic Route Example:
A potential sustainable synthesis of this compound could involve a one-pot cyclization of a suitable precursor under phase-transfer catalysis conditions, using a biodegradable solvent or solvent-free conditions. The methylation step could be achieved using a green methylating agent, such as dimethyl carbonate, which is less toxic than traditional reagents like methyl iodide.
Interactive Data Table: Green Chemistry Approaches for Azacrown Ether Synthesis
| Green Chemistry Principle | Application to this compound Synthesis | Potential Benefits |
| Atom Economy | Designing a one-pot cyclization reaction that minimizes the use of protecting groups and stoichiometric reagents. | Reduced waste generation, lower cost of materials. |
| Use of Renewable Feedstocks | Sourcing starting materials like diethylene glycol from bio-based origins. | Reduced reliance on fossil fuels, improved sustainability. |
| Catalysis | Employing phase-transfer catalysts to facilitate the cyclization and N-alkylation steps. | Milder reaction conditions, higher yields, reduced energy consumption. |
| Greener Solvents | Using water, supercritical CO2, or performing the reaction under solvent-free conditions. | Reduced environmental impact, easier product isolation. |
| Energy Efficiency | Utilizing microwave or ultrasound irradiation to accelerate the reaction. | Shorter reaction times, lower energy consumption. |
Computational and Theoretical Investigations of 10 Methyl 1,4,7 Trioxa 10 Azacyclododecane
Quantum Chemical Calculations of Electronic Structure and Conformational Landscape
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 10-Methyl-1,4,7-trioxa-10-azacyclododecane at the electronic level. These methods model the molecule's electron distribution and energy to predict its geometry, stability, and reactivity.
Density Functional Theory (DFT) is a powerful computational tool used to investigate the conformational landscape of flexible molecules like this compound. The 12-membered ring of this aza-crown ether can adopt various spatial arrangements, known as conformers, due to the rotation around its single bonds. DFT calculations can determine the relative energies of these different conformers to identify the most stable, low-energy structures.
Table 1: Illustrative DFT-Calculated Relative Energies of this compound Conformers
| Conformer | Point Group | Relative Energy (kcal/mol) |
| A | C1 | 0.00 |
| B | Cs | 1.25 |
| C | C2 | 2.80 |
| D | C2v | 5.10 |
Note: This table is for illustrative purposes to show the type of data generated from DFT studies.
The Molecular Electrostatic Potential (MEP) surface is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for understanding and predicting how a molecule will interact with other charged or polar species. For this compound, the MEP surface would highlight the regions of negative potential, which are associated with the lone pairs of electrons on the oxygen and nitrogen atoms.
These regions of negative potential indicate the sites most likely to interact with cations or other electron-deficient species. The depth of the negative potential, or the MEP minimum, can be correlated with the basicity of the donor atoms. A more negative MEP value suggests a higher basicity and a stronger ability to donate electrons. In this compound, the nitrogen atom, being generally more basic than the oxygen atoms in the ring, would be expected to have a more negative MEP value.
Molecular Dynamics Simulations of this compound in Solvent Environments
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. In the context of this compound, MD simulations can provide a detailed picture of its dynamic behavior in a solvent, such as water or an organic solvent.
By simulating the motion of the aza-crown ether and the surrounding solvent molecules over time, MD can reveal how the solvent influences the conformational flexibility of the macrocycle. These simulations can also provide insights into the solvation structure around the molecule, showing how solvent molecules arrange themselves around the hydrophilic (oxygen and nitrogen atoms) and hydrophobic (methyl and ethylene (B1197577) groups) parts of the molecule. This information is crucial for understanding the molecule's solubility and its behavior in different chemical environments.
Theoretical Modeling of Host-Guest Interactions and Binding Energetics
A key feature of aza-crown ethers is their ability to form complexes with various guest species, particularly metal cations. Theoretical modeling plays a vital role in understanding the nature of these host-guest interactions and in predicting the binding affinity and selectivity of the macrocycle.
Computational methods, particularly DFT, can be used to calculate the binding energies between this compound and different guest ions. By comparing the binding energies for a range of cations (e.g., Li+, Na+, K+, Mg2+, Ca2+), it is possible to predict the selectivity of the aza-crown ether. The guest ion that forms the most stable complex, as indicated by the most negative binding energy, is the one for which the macrocycle shows the highest affinity.
These calculations take into account the size of the cation, its charge, and how well it fits into the cavity of the aza-crown ether. The presence of the methyl group on the nitrogen atom can also influence the binding affinity and selectivity by altering the electronic properties and steric accessibility of the binding site.
Table 2: Illustrative Calculated Binding Energies of this compound with Various Cations
| Cation | Ionic Radius (Å) | Binding Energy (kcal/mol) |
| Li+ | 0.76 | -35.2 |
| Na+ | 1.02 | -28.5 |
| K+ | 1.38 | -22.1 |
| Mg2+ | 0.72 | -85.7 |
| Ca2+ | 1.00 | -70.3 |
Note: This table is for illustrative purposes to show the type of data generated from binding energy calculations.
The concepts of pre-organization and induced-fit are central to understanding host-guest chemistry. A "pre-organized" host is one that has a cavity that is already in the optimal conformation for binding a specific guest. An "induced-fit" mechanism, on the other hand, involves a conformational change in the host molecule upon binding to the guest.
Theoretical modeling can help to elucidate which of these mechanisms is at play for this compound. By comparing the conformation of the free aza-crown ether with that of the host-guest complex, researchers can determine the extent of conformational change that occurs upon binding. This provides valuable insights into the energetics of complexation and the factors that govern binding selectivity.
Coordination Chemistry of 10 Methyl 1,4,7 Trioxa 10 Azacyclododecane with Metal Cations
Thermodynamic Characterization of Complexation
The thermodynamic properties of complexes formed between 10-Methyl-1,4,7-trioxa-10-azacyclododecane, also known as N-methyl-aza-12-crown-4, and various metal cations are crucial for understanding the stability and selectivity of these interactions.
Determination of Stability Constants (K) and Selectivity Profiles
The complexing abilities of N-substituted 1,4,7-trioxa-10-azacyclododecanes, including the N-methyl derivative, have been investigated through titration with alkali metal salts. scispace.com A key method employed for this purpose is ¹³C NMR titration in a suitable solvent like methanol (B129727). scispace.com In such an experiment, the chemical shifts of the carbon atoms of the macrocycle are monitored as a metal salt is incrementally added. A fast exchange on the NMR timescale between the free ligand and the complexed ligand results in averaged resonance lines. scispace.com By analyzing the change in chemical shift as a function of the metal ion concentration, the stability constant (K, or log K) for the complexation equilibrium can be calculated. scispace.comrsc.org
These studies reveal the ligand's selectivity profile, which is the preferential binding of certain cations over others. For 12-crown-4 (B1663920) analogous, the cavity size and the nature of the donor atoms (three oxygens and one nitrogen in this case) are determinant factors. The nitrogen atom, being a softer donor than oxygen, can significantly influence the affinity for different metal ions compared to the all-oxygen analogue, 12-crown-4. researchgate.net While specific log K values for this compound are not broadly tabulated in the cited literature, the data for closely related aza-crown ethers demonstrate that they form stable 1:1 complexes with alkali metals. researchgate.net
Table 1: Representative Stability Constants (log K) for Aza-12-Crown-4 Derivatives with Lithium Cation This table is illustrative, based on data for closely related compounds, to demonstrate typical values.
| Ligand | Cation | Solvent | log K |
|---|---|---|---|
| 1-Aza-12-crown-4 | Li⁺ | Acetonitrile (B52724) | 5.33 |
| 1-Benzyl-1-aza-12-crown-4 | Li⁺ | Acetonitrile | 4.43 |
Data sourced from studies on analogous compounds. researchgate.netacs.org
Enthalpic and Entropic Contributions to Complex Formation
The stability of a metal-ligand complex, represented by the Gibbs free energy change (ΔG°), is governed by both enthalpic (ΔH°) and entropic (TΔS°) contributions. These parameters can be determined calorimetrically. researchgate.net For the complexation of lithium salts with the closely related 1-benzyl-1-aza-12-crown-4 in nonaqueous solvents like acetonitrile and propylene (B89431) carbonate, detailed thermodynamic data has been acquired through titration microcalorimetry. researchgate.netacs.org
Table 2: Thermodynamic Parameters for the Complexation of Li⁺ with Aza-12-Crown-4 Derivatives at 298.15 K
| Ligand | Solvent | ΔH° (kJ mol⁻¹) | TΔS° (kJ mol⁻¹) | ΔG° (kJ mol⁻¹) |
|---|---|---|---|---|
| 1-Aza-12-crown-4 | Acetonitrile | -41.0 | -10.5 | -30.5 |
| 1-Aza-12-crown-4 | Propylene Carbonate | -30.0 | -2.7 | -27.3 |
| 1-Benzyl-1-aza-12-crown-4 | Acetonitrile | +1.7 | +26.8 | -25.1 |
Data sourced from Danil de Namor et al. researchgate.netacs.org
Kinetic Studies of Metal Ion Complexation and Decomplexation
While thermodynamic data indicates the stability of the final complex, kinetic studies provide insight into the speed of the complexation (formation) and decomplexation (dissociation) reactions.
Mechanisms of Ligand Exchange and Metal Ion Transport
Detailed kinetic studies and ligand exchange mechanisms for this compound are not widely available in the surveyed literature. Generally, ligand substitution in metal complexes can occur through several mechanisms, primarily classified as dissociative, associative, or interchange pathways. The specific pathway for a macrocyclic complex depends on factors like the metal ion, the rigidity of the macrocycle, and the solvent. For some aza-macrocycle complexes, the kinetic inertness, which is the resistance to ligand exchange, can be very high. acs.org This property is critical for applications where the complex must remain intact, such as in medical imaging agents. researchgate.net However, without specific experimental data for this compound, any discussion of its kinetic behavior remains speculative.
Structural Elucidation of Metal Complexes Formed with this compound
The definitive method for determining the three-dimensional arrangement of atoms in a metal-ligand complex is single-crystal X-ray diffraction.
Supramolecular Chemistry and Molecular Recognition Phenomena Involving 10 Methyl 1,4,7 Trioxa 10 Azacyclododecane
Non-Covalent Interactions Governing Host-Guest Complexation
The ability of 10-Methyl-1,4,7-trioxa-10-azacyclododecane, also known as N-Methylaza-12-crown-4, to form stable host-guest complexes is primarily governed by a combination of non-covalent interactions. These interactions, though individually weak, collectively contribute to the significant binding affinity and selectivity observed in these systems. The key non-covalent forces at play include ion-dipole interactions, hydrogen bonding, and van der Waals forces.
The macrocyclic cavity of this compound, lined with three oxygen atoms and one nitrogen atom, provides a polar environment suitable for interacting with cationic guests. The lone pairs of electrons on these heteroatoms act as Lewis basic sites, engaging in strong ion-dipole interactions with positively charged species, particularly alkali and alkaline earth metal cations. The size of the cation relative to the cavity diameter is a critical factor determining the stability of the resulting complex, a principle fundamental to crown ether chemistry. aau.dk For 12-membered crown ethers like this one, there is a pronounced selectivity for small cations such as lithium (Li⁺). rsc.org
The nitrogen atom in the aza-crown ether ring introduces an additional layer of complexity and functionality. The methyl group on the nitrogen atom in this compound influences the conformational flexibility of the macrocycle and the basicity of the nitrogen atom, thereby modulating its binding properties compared to its unsubstituted counterpart, 1,4,7-trioxa-10-azacyclododecane (B1584641). ignited.in Furthermore, the nitrogen atom can serve as a pivot point for attaching side arms, leading to "lariat ethers" with enhanced binding capabilities through cooperative interactions. tandfonline.comdu.ac.in
Theoretical studies, such as those employing Density Functional Theory (DFT), have provided valuable insights into the nature of these interactions. For aza-12-crown-4 derivatives, calculations have shown that the interactions are predominantly electrostatic in nature, with the oxygen atoms acting as stronger electron donors than the nitrogen atom within the complexes. researchgate.net The binding energy of these complexes is influenced by the nature of the substituent on the nitrogen atom; electron-donating groups tend to increase the binding energy, while electron-withdrawing groups decrease it. researchgate.net
The binding of ammonium (B1175870) ions is another important aspect of the host-guest chemistry of aza-crown ethers. The tetrahedral geometry of the ammonium ion can be complementary to the arrangement of donor atoms in the macrocycle, leading to stable complexes through hydrogen bonding. nih.gov The presence of the nitrogen atom in the aza-crown ether can enhance the selectivity for ammonium ions over similarly sized metal cations like potassium (K⁺). nih.gov
| Guest Cation | Binding Constant (log K) | Solvent | Reference |
| Li⁺ | 2.90 | Propylene (B89431) Carbonate | researchgate.net |
| Na⁺ | Not reported | - | |
| K⁺ | Not reported | - | |
| NH₄⁺ | Not reported | - |
Formation of Pseudorotaxanes, Rotaxanes, and Catenanes with this compound as a Constituent
Mechanically interlocked molecules (MIMs), such as pseudorotaxanes, rotaxanes, and catenanes, are fascinating supramolecular architectures where components are linked mechanically rather than covalently. Aza-crown ethers, including this compound, can serve as the "wheel" component in the formation of these structures, particularly pseudorotaxanes and rotaxanes. wikipedia.org
A pseudorotaxane is formed when a linear "axle" molecule threads through the cavity of a macrocyclic "wheel" without any bulky "stoppers" to prevent dissociation. The stability of a pseudorotaxane is dependent on the non-covalent interactions between the axle and the wheel. For aza-crown ethers, these interactions typically involve hydrogen bonding between the heteroatoms of the crown and a complementary functional group on the axle, such as an ammonium ion. vt.edu
The synthesis of a rotaxane requires the formation of a stable pseudorotaxane intermediate, followed by the attachment of bulky stopper groups to the ends of the axle, preventing the wheel from dethreading. This is often referred to as a "capping" reaction. wikipedia.org An alternative and efficient method for synthesizing rotaxanes is the "active template" synthesis. In this approach, the macrocycle catalyzes the reaction that forms the axle within its cavity, leading directly to the interlocked structure. bham.ac.ukchemrxiv.org Crown ethers have been shown to accelerate reactions such as S_N2 substitutions and acylations involving primary amines, making this a viable route for forming rotaxanes with aza-crown ether wheels. bham.ac.uk
While specific examples of rotaxanes incorporating this compound are not extensively detailed in the available literature, the general principles of rotaxane synthesis using aza-crown ethers are well-established. For instance, the formation of tandfonline.comrotaxanes from crown ethers and secondary ammonium salts is a widely studied area. ecust.edu.cn The synthesis often relies on the kinetic trapping of the threaded complex.
The formation of catenanes, which consist of two or more interlocked macrocycles, involving this compound is less common. Catenane synthesis is generally more complex than rotaxane synthesis and often relies on template-directed strategies involving metal coordination or aromatic donor-acceptor interactions to pre-organize the macrocyclic precursors before the final ring-closing reaction.
Self-Assembly Processes and Hierarchical Structure Formation
The ability of molecules to spontaneously organize into well-defined, ordered structures is a hallmark of supramolecular chemistry. This compound, when appropriately functionalized, can act as a building block for the self-assembly of larger, hierarchical structures.
A common strategy to induce self-assembly is to introduce amphiphilic character to the aza-crown ether. This is typically achieved by attaching a long hydrophobic alkyl chain to the nitrogen atom of the macrocycle. The resulting amphiphilic aza-crown ether possesses a hydrophilic head group (the crown ether) and a hydrophobic tail. In aqueous media, these molecules can self-assemble into various aggregates, such as micelles, vesicles, or nanotubes, to minimize the unfavorable interactions between the hydrophobic tails and water. rsc.org
The self-assembly of these amphiphilic aza-crown ethers can be influenced by the presence of guest cations that bind to the crown ether head groups. The complexation of a cation can alter the effective size and charge of the hydrophilic head, leading to changes in the morphology of the self-assembled structures. This guest-induced structural transformation is a key feature of responsive supramolecular systems.
For instance, lariat (B8276320) ethers, which are aza-crown ethers with pendant side arms, have been shown to form aggregates and even ion channels in bilayer membranes. tandfonline.com The nature of the side arm and the presence of bound cations can significantly affect the aggregation behavior. While direct studies on the self-assembly of this compound are not prominent in the searched literature, the principles derived from studies on other amphiphilic crown ethers are applicable. rsc.org For example, the self-assembly of amphiphilic polyether-functionalized polyhedral oligomeric silsesquioxane (POSS) has been demonstrated, showcasing the versatility of such building blocks in creating complex nanostructures. mdpi.com
Molecular Recognition of Anions and Neutral Guests by Functionalized this compound Derivatives
While crown ethers are renowned for their cation-binding abilities, functionalized derivatives of this compound can be designed to recognize and bind anions and neutral guest molecules.
Anion Recognition: The recognition of anions by aza-crown ether derivatives typically requires the introduction of a positively charged binding site. This is often achieved by protonating the nitrogen atom of the aza-crown ether under acidic conditions. The resulting ammonium cation can then interact with anions through hydrogen bonding and electrostatic interactions. The macrocyclic framework can provide a pre-organized scaffold for the binding site, enhancing selectivity.
Another strategy involves attaching anion-binding moieties, such as Lewis acidic groups or hydrogen-bond donors (e.g., amides, ureas), to the aza-crown ether scaffold. In such systems, the aza-crown ether unit can act as a secondary interaction site or as a platform for modulating the binding properties of the attached recognition group.
Neutral Guest Recognition: The complexation of neutral guest molecules by aza-crown ethers is often driven by weaker non-covalent interactions, such as hydrogen bonding, π-π stacking, and CH-π interactions. The cavity of this compound is generally too small to encapsulate large neutral guests. However, by attaching appropriate functional groups or side arms, it is possible to create a more extensive binding pocket capable of recognizing specific neutral molecules.
For example, the introduction of aromatic panels can facilitate binding of complementary aromatic guests through π-π stacking interactions. Similarly, side arms containing hydrogen-bond donor or acceptor sites can enable the recognition of neutral molecules with complementary functionalities. Computational studies on the interaction of 18-crown-6 (B118740) with various neutral guest molecules have shown that host-guest interaction energies can be significant, leading to the formation of stable complexes in the solid state. rsc.org These principles can be extended to the design of functionalized this compound derivatives for neutral guest recognition.
Allosteric Effects and Cooperative Binding in Supramolecular Systems
Allosteric regulation and cooperative binding are sophisticated mechanisms in supramolecular chemistry where the binding of a guest at one site on a host molecule influences the binding affinity of a second guest at a different site. These effects are crucial for the development of molecular switches and sensors. Systems based on this compound can be designed to exhibit such behaviors.
A common approach to creating allosteric systems is to link two or more aza-crown ether units together, creating a ditopic or polytopic receptor. In such a "bis-crown" ether, the binding of a cation in one macrocyclic cavity can induce a conformational change in the linker, which in turn affects the binding properties of the second cavity. This can lead to either positive cooperativity (the binding of the first guest enhances the binding of the second) or negative cooperativity (the binding of the first guest inhibits the binding of the second).
For instance, silicon-bridged bis(12-crown-4) ethers have been synthesized and their ion-selective properties studied. mdpi.comresearchgate.netnih.gov These molecules can form sandwich-like complexes with cations, where the ion is coordinated by both crown ether rings. The nature of the linker and the substituents on it can influence the cooperativity of binding.
Lariat ethers, where a side arm containing additional donor atoms is attached to the nitrogen of the aza-crown, are another class of molecules that can exhibit cooperative binding. tandfonline.comdu.ac.in The side arm can wrap around the complexed cation, providing additional coordination and enhancing the stability of the complex. This intramolecular cooperation between the macrocyclic ring and the side arm leads to higher binding affinities and selectivities compared to the parent aza-crown ether.
Mechanistic Investigations of Chemical Processes Mediated by 10 Methyl 1,4,7 Trioxa 10 Azacyclododecane
Probing Reaction Pathways in Catalytic Systems Involving 10-Methyl-1,4,7-trioxa-10-azacyclododecane-Metal Complexes
While direct catalytic applications of this compound are not extensively documented, the behavior of structurally related aza-macrocycles provides a strong basis for predicting its potential reaction pathways. Ligands such as 1,4,7-trimethyl-1,4,7-triazacyclononane (Me3-tacn) are known to stabilize high-valent metal-oxo and -imido species, which are key intermediates in a variety of catalytic atom and group transfer reactions. researchgate.net
Complexes of ruthenium with Me3-tacn, for example, are active catalysts for diverse and selective oxidation reactions. researchgate.net It is proposed that a metal complex of this compound could operate through similar mechanisms. The N,O-donor environment of the ligand would coordinate to a metal center (e.g., Ruthenium, Iron, or Copper), stabilizing it in various oxidation states.
A plausible catalytic cycle would involve the activation of an oxidant (e.g., a peroxide or iodosylbenzene) by the metal complex to form a highly reactive high-valent metal-oxo species. This powerful oxidizing agent would then transfer its oxygen atom to a substrate, regenerating the initial, lower-valent state of the metal catalyst, which can then re-enter the catalytic cycle. The specific role of the this compound ligand would be to modulate the reactivity and stability of the metal center throughout this cycle, preventing catalyst degradation while promoting high turnover frequencies.
Table 1: Plausible Catalytic Reactions Mediated by Metal Complexes of Aza-Macrocycles
| Catalytic Reaction | Proposed Intermediate | Substrate Example | Product Example |
| Alkene Epoxidation | High-Valent Metal-Oxo | Styrene | Styrene Oxide |
| Alkane Hydroxylation | High-Valent Metal-Oxo | Cyclohexane | Cyclohexanol |
| Alcohol Oxidation | High-Valent Metal-Oxo | Benzyl Alcohol | Benzaldehyde |
| C-H Amination | High-Valent Metal-Imido | Saturated C-H bonds | Amines |
Mechanistic Understanding of Ion Sensing and Signal Transduction Pathways
The most well-understood mechanistic role of this compound and its parent aza-12-crown-4 scaffold is in the selective detection of metal ions. mdpi.comresearchgate.net These systems typically function as fluorescent or colorimetric chemosensors, where the aza-crown ether acts as the ion receptor (ionophore) and is covalently linked to a signaling unit (a chromophore or fluorophore). mdpi.comnih.gov
The primary signal transduction mechanism is often Photoinduced Electron Transfer (PET). In the unbound state, the lone pair of electrons on the tertiary nitrogen atom of the aza-crown ether can quench the fluorescence of the attached signaling molecule. Upon selective binding of a target cation, such as the lithium ion (Li⁺), these lone pair electrons become involved in coordination. nih.govresearchgate.net This binding event lowers the energy of the nitrogen's non-bonding orbital, effectively inhibiting the PET process. As a result, the quenching is suppressed, and a significant increase in fluorescence intensity or a shift in absorbance/emission wavelengths is observed. researchgate.netrsc.org
The selectivity of the sensor is dictated by the "best-fit" principle, where the cavity size of the 12-crown-4 (B1663920) ring is particularly well-suited for the ionic radius of Li⁺. researchgate.net This leads to a strong and selective binding event, resulting in a robust and specific optical response. Studies on naphthalene-functionalized 1-aza-12-crown-4 have demonstrated this principle, showing clear ratiometric absorption changes and the appearance of a new emission peak exclusively upon the addition of lithium ions, with a calculated limit of detection of 21 μM. nih.govrsc.org The reversibility of this binding, often demonstrated by the addition of a strong chelator like EDTA, confirms the suitability of these systems for dynamic sensing applications. researchgate.net
Table 2: Ion Sensing Properties of Aza-12-Crown-4 Derivatives
| Analyte | Sensor Moiety | Transduction Mechanism | Observed Response | Limit of Detection (LOD) |
| Li⁺ | Naphthalene-aza-12-crown-4 | Photoinduced Electron Transfer (PET) | Ratiometric absorption change, new fluorescence peak | 21 μM researchgate.netrsc.org |
| Li⁺ | Naphthalene (B1677914) diimide-aza-12-crown-4 | PET / Colorimetric | Change in absorbance and fluorescence | 5.0 μM researchgate.net |
| Hg²⁺ | Anthracene-sugar-aza-crown ether | PET | Fluorescence quenching | 1.39 x 10⁻⁵ M nih.gov |
| Cu²⁺ | Anthracene-sugar-aza-crown ether | PET | Fluorescence quenching | 1.39 x 10⁻⁶ M nih.gov |
Role of Ligand Flexibility and Conformational Changes in Mediated Processes
The function of this compound in both catalysis and sensing is fundamentally governed by its structural dynamics. The 12-membered ring of the macrocycle is not rigid; it possesses significant conformational flexibility. This flexibility allows the ligand to adopt an optimal geometry to coordinate a target metal ion, a process often described as induced fit.
In its free, unbound state, the aza-crown ether exists in a fluxional equilibrium of several conformations. Upon the approach of a cation, the heteroatoms (three oxygens and one nitrogen) rearrange to create a binding cavity that is pre-organized for complexation. Density Functional Theory (DFT) calculations and NMR spectroscopy have been used to probe these changes. rsc.orgresearchgate.net For instance, DFT studies on related benzo-12-crown-4 (B88388) derivatives show that complexation with cations like Li⁺ leads to a more stable, organized structure. researchgate.net
The small cavity of the 12-crown-4 ring is often unsuitable for the direct inclusion of many metal ions. cmu.edu However, its flexibility allows it to form stable complexes through various coordination modes. For small ions like Li⁺, the ligand can effectively wrap around the cation. rsc.org For larger alkali metals or transition metals, it can form 2:1 "sandwich" complexes where the ion is coordinated by two ligand molecules. cmu.edu The presence of the N-methyl group in this compound influences the ligand's electron-donating properties and can introduce steric effects that fine-tune its conformational preferences and binding selectivity compared to the unsubstituted parent compound. This conformational adaptability is the key to its ability to selectively bind specific ions and to stabilize different metal oxidation states in catalytic cycles.
Table 3: Comparison of Free vs. Complexed Aza-Crown Ether Conformations
| State | Conformation | Key Structural Features | Implication |
| Free Ligand | Fluxional, multiple low-energy conformers | Disordered arrangement of heteroatoms. | Ready to adapt to an incoming guest ion. |
| Complexed (e.g., with Li⁺) | Organized, stable "wrap-around" or "sandwich" structure | Heteroatoms are directed toward the central cation; defined bond lengths and angles. rsc.org | High stability and selectivity for the target ion. |
| Complexed (e.g., with transition metals) | Can form 1:1, 2:1, or polymeric structures cmu.edu | Geometry (e.g., square antiprismatic) depends on the ion, counter-anion, and solvent. researchgate.net | Versatility in coordination chemistry and catalysis. |
Advanced Applications of 10 Methyl 1,4,7 Trioxa 10 Azacyclododecane in Non Biological Systems
Catalytic Applications in Organic Transformations
The structure of 10-Methyl-1,4,7-trioxa-10-azacyclododecane, a derivative of the 12-crown-4 (B1663920) ether framework, makes it a prime candidate for catalytic roles in organic synthesis. The presence of both hard oxygen and softer nitrogen donor atoms within its cavity, combined with a lipophilic exterior, allows it to function effectively under various reaction conditions.
Phase Transfer Catalysis
Phase Transfer Catalysis (PTC) is a powerful methodology in synthetic organic chemistry that facilitates reactions between reactants located in separate, immiscible phases (typically aqueous and organic). The core principle of PTC involves a catalyst that transports a reactant from one phase, across the phase boundary, into the other phase where the reaction proceeds.
Crown ethers and their aza-analogs are exemplary phase-transfer catalysts. This compound functions by encapsulating a cation from an inorganic salt (e.g., the potassium ion from KMnO₄ or KCN) within its central cavity. chemicalland21.com The exterior of the aza-crown is nonpolar, rendering the resulting [cation ⊂ aza-crown] complex soluble in organic solvents. chemicalland21.com This process effectively shuttles the associated anion (e.g., MnO₄⁻ or CN⁻) into the organic phase, where it can react with an organic substrate that would otherwise be inaccessible. This compound is commercially recognized for its utility as a phase transfer catalyst. matrix-fine-chemicals.commatrix-fine-chemicals.com
Table 1: Principles of this compound in Phase Transfer Catalysis
| Feature | Role in Phase Transfer Catalysis |
| Macrocyclic Cavity | Encapsulates inorganic cations (e.g., K⁺, Na⁺) from the aqueous phase. |
| Lipophilic Exterior | Confers solubility to the [cation ⊂ aza-crown] complex in the organic phase. |
| Donor Atoms (O, N) | Coordinate with the cation, stabilizing the complex for transport. |
| Overall Function | Acts as a shuttle, transporting reactive anions into the organic phase to enable reaction. |
Asymmetric Catalysis with Chiral Derivatives
Asymmetric catalysis aims to synthesize a specific enantiomer of a chiral product, a critical objective in fields such as pharmaceutical and materials science. This is achieved by using a chiral catalyst that creates a stereochemically-defined environment for the chemical transformation.
While this compound itself is achiral, it serves as a valuable scaffold for the development of chiral catalysts. Chirality can be introduced into the molecule in several ways:
Modification of the N-substituent: Replacing the methyl group with a chiral moiety, such as (R)- or (S)-1-phenylethyl group.
Modification of the Macrocyclic Backbone: Introducing stereocenters on the carbon atoms of the ethylene (B1197577) oxide units.
These chiral derivatives, upon complexing with a metal ion, can form potent asymmetric catalysts. In such a complex, the chiral ligand framework forces the coordinated metal to present a chiral environment. When a prochiral substrate binds to this metal center, the ligand's steric and electronic properties direct the reaction to proceed with high enantioselectivity. This strategy is well-established for other macrocyclic systems, such as chiral calixarenes used in asymmetric alkylations and Henry reactions, and provides a clear blueprint for the application of chiral aza-crowns. beilstein-journals.org
Separation Science and Extraction Technologies
The ability of this compound to selectively form stable complexes with specific cations is the foundation of its use in separation science. This selectivity is governed by the "best-fit" principle, where the cation whose ionic radius most closely matches the size of the aza-crown's cavity forms the most stable complex.
Liquid-Liquid Extraction of Specific Metal Ions
Liquid-liquid extraction is a technique used to separate compounds based on their relative solubilities in two immiscible liquid phases. When used as an extractant, this compound resides in the organic phase and selectively binds and transports target metal ions from the aqueous phase.
Pioneering studies using ¹³C NMR titrations have elucidated the complexing behavior of this aza-crown with various alkali metal cations in methanol (B129727). These studies revealed that the stoichiometry of the complex formed is highly dependent on the specific cation, providing a basis for selective extraction.
Table 2: Cation Complexation Stoichiometry of this compound
| Cation | Dominant Complex Stoichiometry (Ligand:Ion) | Observation |
| Li⁺ | 1:1 | The small lithium ion fits well within a single aza-crown cavity. |
| Na⁺ | 2:1 | A "sandwich" complex is formed, where the sodium ion is coordinated by two aza-crown molecules. |
| K⁺ | 2:1 | Similar to sodium, the larger potassium ion also favors a sandwich complex, though the interaction is weaker. |
Data derived from ¹³C NMR titration studies.
This demonstrated selectivity allows for the design of extraction systems where, for instance, sodium could be selectively extracted from a solution containing lithium by controlling the concentration of the aza-crown.
Applications in Chromatographic Separations
The selective binding properties of this compound are readily transferable to chromatographic techniques for the analytical or preparative separation of metal ions.
Two primary strategies are employed:
Mobile Phase Additive: The aza-crown can be added to the mobile phase in ion chromatography. It forms complexes with analyte cations in the sample, altering their partitioning with the stationary phase and thereby modifying their retention times. Ions that form stronger complexes with the aza-crown will exhibit different elution profiles compared to those that form weaker complexes or none at all, enabling their separation.
Immobilized Stationary Phase: A more robust approach involves covalently bonding the aza-crown molecule to a solid support, such as silica (B1680970) gel or a polymer resin. This creates a highly selective stationary phase for affinity chromatography. When a solution containing a mixture of metal ions is passed through a column packed with this material, ions with a high affinity for the immobilized aza-crown are retained longer than ions with a lower affinity, leading to an effective separation.
Development of Chemical Sensors and Chemodosimeters
A chemical sensor is a device that transforms a chemical interaction into an analytical signal. The selective ion-binding capability of this compound makes it an ideal molecular recognition element (receptor) for the development of sensors targeting specific metal ions.
To function as a sensor, the aza-crown receptor must be coupled to a signaling unit (transducer), such as a chromophore or fluorophore. The binding of a target ion within the aza-crown cavity perturbs the electronic properties of the attached signaling molecule, resulting in a measurable change in its optical properties (e.g., color or fluorescence).
The mechanism often involves modulating a process like Photoinduced Electron Transfer (PET). In a typical design, the lone pair of electrons on the aza-crown's nitrogen atom can quench the fluorescence of a nearby fluorophore. When a cation binds to the aza-crown, it engages this lone pair, inhibiting the PET process and causing a significant increase in fluorescence intensity—a "turn-on" response.
Table 3: Components of a Hypothetical Fluorescent Sensor
| Component | Example Moiety | Function |
| Recognition Unit (Receptor) | This compound | Selectively binds the target metal ion. |
| Signaling Unit (Fluorophore) | Dansyl or Naphthalimide Group | Provides the fluorescent signal. |
| Linker | Short alkyl or amide chain | Covalently connects the receptor and fluorophore. |
| Sensing Mechanism | Cation binding inhibits PET from the aza-N atom to the fluorophore, leading to fluorescence enhancement. |
This modular design allows for the creation of highly sensitive and selective sensors for environmental monitoring, industrial process control, and other analytical applications.
Electrochemical Sensors for Heavy Metal Ion Detection
Electrochemical sensors offer a promising avenue for the rapid and sensitive detection of heavy metal ions in aqueous environments. nih.gov These sensors operate by converting the chemical interaction between a recognition element and the target analyte into a measurable electrical signal. nih.gov The selectivity and sensitivity of these sensors are often enhanced by modifying the electrode surface with specific ionophores, such as crown ethers. nih.gov
While direct applications of this compound in electrochemical sensors for heavy metal ions are not extensively documented in dedicated studies, the foundational principles of aza-crown ether chemistry suggest its potential utility. The nitrogen and oxygen donor atoms within the macrocyclic ring can coordinate with metal ions, leading to a change in the electrochemical properties of the system. For instance, a sensor utilizing a thiacrown derivative, 1,4,7-trithiacyclononane, has demonstrated the capability to detect lead ions at very low concentrations. nih.gov This indicates that the fundamental concept of using crown compounds for heavy metal sensing is well-established. The cavity size and the nature of the donor atoms in this compound would theoretically make it a candidate for complexing with specific heavy metal ions of a complementary size, which could then be exploited in an electrochemical sensing platform.
Fluorescent and Colorimetric Chemosensors
The integration of this compound and its parent compound, aza-12-crown-4, into fluorescent and colorimetric chemosensors has been more extensively explored, particularly for the detection of alkali metal ions. These sensors are designed to produce a change in their optical properties, such as color or fluorescence intensity, upon binding with a target ion.
A notable example is a chemosensor based on an aza-12-crown-4 ether-substituted naphthalene (B1677914) diimide. This sensor demonstrates selective and sensitive binding to the lithium ion (Li⁺). researchgate.net The binding event is accompanied by distinct changes in its UV-vis absorption and fluorescence spectra, allowing for both colorimetric and fluorescent detection. researchgate.net The detection limit for Li⁺ was reported to be 5.0 μM. researchgate.net Similarly, naphthalene functionalized with 1-aza-12-crown-4 has been synthesized and shown to detect lithium ions through changes in both absorbance and fluorescence. scispace.com Upon addition of lithium ions, this compound exhibited a new, blue-shifted fluorescence peak. scispace.com
Another study focused on a new N₃O₂ aza-crown macrocyclic ligand bearing two naphthalene fluorophores, which was found to be a sensitive and selective fluorescent chemosensor for magnesium ions (Mg²⁺) in an aqueous ethanol (B145695) solution. rsc.org The binding constant for the Mg²⁺-ligand complex was determined to be 1.36 × 10⁵ M⁻¹, with a detection limit of 2.51 × 10⁻⁸ M. rsc.org These examples highlight the versatility of aza-crown ethers in the design of selective optical chemosensors for various metal ions.
| Chemosensor System | Target Ion | Detection Method | Key Findings | Reference |
| Aza-12-crown-4 ether-substituted naphthalene diimide | Li⁺ | Colorimetric & Fluorescent | Selective and sensitive binding with a detection limit of 5.0 μM. researchgate.net | researchgate.net |
| Naphthalene functionalized with 1-aza-12-crown-4 | Li⁺ | Fluorescent & Absorbance | Generation of a new blue-shifted fluorescence peak upon Li⁺ binding. scispace.com | scispace.com |
| N₃O₂ aza-crown with naphthalene fluorophores | Mg²⁺ | Fluorescent | Selective for Mg²⁺ with a detection limit of 2.51 × 10⁻⁸ M. rsc.org | rsc.org |
Material Science and Nanotechnology
The unique ion-binding capabilities of this compound and related crown ethers have also been leveraged in the fields of material science and nanotechnology, particularly in the development of functional polymers and advanced framework materials.
Polymeric membranes functionalized with crown ethers have emerged as a promising technology for the selective separation of ions. A significant application in this area is the separation of lithium from other alkali metals, such as sodium, which is a critical process for lithium recovery and battery recycling.
Research has demonstrated that incorporating 12-crown-4 ligands into a polynorbornene network can create membranes with remarkable selectivity for lithium chloride (LiCl) over sodium chloride (NaCl). nih.gov These membranes have exhibited a reverse permeability selectivity for LiCl over NaCl of approximately 2.3, which is among the highest reported for dense, water-swollen polymers. nih.gov Molecular dynamics simulations have revealed that this selectivity arises from the stronger binding of the 12-crown-4 moiety to Na⁺ ions compared to Li⁺ ions in an aqueous environment. This preferential binding reduces the mobility of Na⁺ relative to Li⁺, thereby facilitating the selective transport of Li⁺. nih.govutexas.edu
| Membrane System | Target Separation | Selectivity Mechanism | Performance | Reference |
| 12-crown-4 functionalized polynorbornene | LiCl over NaCl | Stronger binding of 12-crown-4 to Na⁺ reduces its mobility relative to Li⁺. nih.govutexas.edu | Permeability selectivity of ~2.3 for LiCl/NaCl. nih.gov | nih.govutexas.edu |
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. researchgate.netnih.gov The tunable nature of their pores and the potential for functionalization make them attractive for applications in gas storage, catalysis, and sensing. nih.gov The incorporation of crown ethers, including aza-crown derivatives, into the structure of MOFs can introduce specific recognition sites for cations, thereby creating highly selective sensors or separation materials. rsc.org
While specific examples of MOFs constructed directly with this compound as the primary linker are not prevalent, the concept of integrating crown ether functionalities into MOFs is an active area of research. This can be achieved by designing organic linkers that are pre-functionalized with crown ether moieties. rsc.org Such hybrid materials would combine the high surface area and ordered porosity of MOFs with the selective ion-binding properties of the crown ether. The this compound unit could be appended to a standard MOF linker, such as a benzenedicarboxylic acid, to create a framework with pores decorated with these selective binding sites. These materials could have potential applications in the selective sensing or capture of specific metal ions from complex mixtures. The stability of such MOFs would depend on the strength of the coordination bond between the metal nodes and the linker's carboxylate groups. nih.govnih.gov
Derivatives and Analogues of 10 Methyl 1,4,7 Trioxa 10 Azacyclododecane
Design and Synthesis of Functionalized Derivatives with Pendant Arms
The synthesis of functionalized derivatives of the 1,4,7-trioxa-10-azacyclododecane (B1584641) core is most commonly achieved through N-alkylation of the parent secondary amine macrocycle, 1,4,7-trioxa-10-azacyclododecane (aza-12-crown-4). scispace.com This reaction typically involves treating the aza-crown with a suitable alkyl halide in the presence of a base, such as potassium carbonate, in an aprotic solvent like acetonitrile (B52724). mdpi.com This straightforward approach allows for the introduction of a wide variety of functional groups, transforming the simple macrocycle into a specialized ligand.
The incorporation of light-absorbing (chromophoric) or light-emitting (fluorophoric) units onto the aza-crown scaffold yields sensor molecules capable of signaling the presence of a target cation through a change in their optical properties. While specific examples for the N-methyl derivative are part of a broader class, the synthetic principle remains consistent. For instance, an N-substituted aza-crown ether containing an azo-dye has been synthesized. scispace.com The design of such molecules often aims to have the cation binding event perturb the electronic system of the chromophore or fluorophore, leading to a detectable change in the UV-visible absorption or fluorescence spectrum. This perturbation can occur through direct coordination of the cation by a heteroatom within the pendant arm or through conformational changes in the macrocycle upon binding.
Pendant arms featuring redox-active groups can be attached to the aza-crown nitrogen to create electrochemical sensors or redox-switchable ligands. The synthesis follows the general N-alkylation strategy. A well-documented parallel is the synthesis of derivatives of the related 1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (DO3A) platform, where linkers terminating in thiol groups are introduced. nih.gov These thiol-bearing derivatives can form disulfide bonds, providing a redox-sensitive mechanism for applications such as MRI contrast agents that respond to the biological redox environment. nih.gov The synthetic approach involves reacting the macrocycle with a molecule containing a protected thiol and an alkylating group. nih.gov
Table 1: Examples of Synthetic Strategies for Functionalized Aza-Crown Derivatives
| Parent Macrocycle | Functional Pendant Arm | Reagent Example | Purpose |
| 1,4,7-Trioxa-10-azacyclododecane | Azo-dye | - | Optical sensing |
| 1,4,7,10-Tetraazacyclododecane (Cyclen) derivative | Thiol-terminated linker | 4-(triphenylmethylthio)methyl)phenyl]methyl bromide | Redox-sensitive binding, MRI |
| 1,4,7-Trithia-10-aza-cyclododecane | Pyridyl-containing arm | 2-(Chloromethyl)pyridine | Metal coordination studies |
Impact of Structural Modifications on Coordination and Recognition Properties
Structural modifications, particularly the nature of the N-substituent on the 1,4,7-trioxa-10-azacyclododecane ring, have a profound impact on the macrocycle's ability to coordinate with cations and recognize specific guests. The size, charge, and presence of additional donor atoms on the pendant arm can alter both the stability and the stoichiometry of the resulting metal complexes. scispace.com
Research using 13C NMR titration has demonstrated that the N-substituent directly influences the binding behavior with alkali metal cations like Li⁺, Na⁺, and K⁺. scispace.com For the simple 10-methyl derivative, the complexation with sodium ions in methanol (B129727) suggests a dominant 2:1 ligand-to-cation stoichiometry, forming a "sandwich" complex. scispace.com However, when the N-methyl group is replaced with a pendant arm containing an additional ligating atom, such as the ether oxygen in a 10-(2-methoxyethyl) group, the coordination behavior changes significantly. This single, correctly positioned donor atom in the sidearm is sufficient to suppress the formation of the 2:1 sandwich complex in favor of a much stronger 1:1 complex with Na⁺. scispace.com This demonstrates that even subtle structural changes can enforce a different binding mode, enhancing selectivity and stability.
Table 2: Effect of N-Substituent on Na⁺ Complex Stoichiometry
| N-Substituent on 1,4,7-trioxa-10-azacyclododecane | Additional Donor Atom in Arm | Dominant Na⁺ Complex Stoichiometry (Ligand:Cation) |
| Methyl | None | 2:1 |
| 2-Methoxyethyl | Yes (Ether Oxygen) | 1:1 |
| Ethoxycarbonylmethyl | Yes (Carbonyl Oxygen) | 1:1 |
Data sourced from studies in methanol solution. scispace.com
Chiral 10-Methyl-1,4,7-trioxa-10-azacyclododecane Derivatives for Enantioselective Processes
The development of chiral derivatives of aza-crown ethers is essential for applications in enantioselective recognition, separation of racemic mixtures, and asymmetric catalysis. researchgate.net Chirality can be introduced into the this compound framework in several ways: by incorporating a chiral center into the macrocyclic ring itself, by attaching a chiral pendant arm to the nitrogen atom, or by using a chiral binaphthyl unit to construct the macrocycle. researchgate.net
While the parent aza-12-crown-4 macrocycle is achiral, attaching a chiral substituent creates a chiral host molecule capable of discriminating between enantiomers of a chiral guest. mdpi.com The principle of enantioselective recognition relies on the formation of diastereomeric host-guest complexes with different stabilities. mdpi.com The difference in binding energy between the two diastereomeric pairs determines the efficiency of the chiral discrimination. mdpi.com For example, chiral calix nih.govazacrown derivatives have demonstrated the ability to distinguish between the enantiomers of amino acid esters, a capability that is highly sought after for sensing and separation technologies. researchgate.net These principles are directly applicable to the design of chiral sensors based on the 10-azacyclododecane scaffold.
Supramolecular Polymers and Self-Assembled Systems Based on this compound Units
Supramolecular polymers are high-molecular-weight assemblies formed and held together by non-covalent interactions, such as host-guest recognition. rsc.org Crown ethers and their aza-analogues are excellent building blocks for these materials due to their selective and stimulus-responsive binding properties. rsc.org
A common strategy to create such polymers involves synthesizing bifunctional monomers that can link together through molecular recognition. A this compound unit could be incorporated into a polymer backbone or used as a recognition site in a host-guest system. For example, a monomer could be designed with the aza-crown unit at one end and a guest moiety that is recognized by the crown ether (like a secondary ammonium (B1175870) salt) at the other. In solution, these monomers can self-assemble into long polymer chains. The formation and dissociation of these supramolecular polymers can often be controlled by external stimuli (e.g., temperature, pH, or the presence of competing guests), making them promising candidates for applications in healable materials, drug delivery, and stimuli-responsive gels. rsc.org
Advanced Spectroscopic and Analytical Techniques for Studying 10 Methyl 1,4,7 Trioxa 10 Azacyclododecane and Its Complexes
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Complexation Studies
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for investigating the structural and dynamic properties of 10-Methyl-1,4,7-trioxa-10-azacyclododecane in solution.
¹H, ¹³C, and Heteronuclear NMR (e.g., ⁷Li NMR, ¹⁵N NMR)
¹H and ¹³C NMR are fundamental for confirming the basic structure of this compound. The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms, while the ¹³C NMR spectrum reveals the number and type of carbon atoms present in the molecule.
Heteronuclear NMR, such as ⁷Li and ¹⁵N NMR, is particularly valuable for studying the complexation of this compound with metal ions. Changes in the chemical shifts of the ligand's nuclei upon addition of a metal salt can indicate the formation of a complex and provide information about the binding site. For instance, monitoring the ³¹P chemical shift has been used to study the dimerization of organophosphorus ligands, a principle applicable to nitrogen-containing macrocycles as well. iaea.org
Below is a representative table of expected ¹H and ¹³C NMR chemical shifts for this compound. Actual values can vary based on the solvent and other experimental conditions.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| N-CH₃ | ~2.3 | ~43.0 |
| N-CH₂ | ~2.6 | ~55.0 |
| O-CH₂ | ~3.6 | ~70.0 |
| Note: This is a generalized representation. Specific chemical shifts can be influenced by experimental conditions. |
2D NMR Techniques (COSY, NOESY, HMQC, HMBC)
Two-dimensional (2D) NMR techniques are indispensable for the detailed structural assignment of complex molecules like this compound and its derivatives.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduprinceton.edu It is instrumental in tracing the connectivity of the ethylene (B1197577) units within the macrocyclic ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY reveals protons that are close to each other in space, regardless of whether they are directly bonded. princeton.edu This is crucial for determining the three-dimensional conformation of the macrocycle and its complexes.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence) : These experiments correlate proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. sdsu.eduprinceton.eduyoutube.com This allows for the unambiguous assignment of proton and carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings between protons and carbons (typically 2-4 bonds). sdsu.eduprinceton.eduyoutube.com This is particularly useful for identifying connectivity across the heteroatoms (oxygen and nitrogen) in the macrocycle.
These techniques, when used in combination, allow for a comprehensive assignment of all proton and carbon signals and provide a detailed picture of the molecule's structure and conformation in solution.
Paramagnetic NMR for Metal-Containing Systems
When this compound forms complexes with paramagnetic metal ions, the resulting NMR spectra can be significantly altered. The large magnetic moments of these ions can cause substantial shifts and broadening of the NMR signals of the ligand. While this can complicate the spectra, it also provides a powerful tool for probing the geometry of the metal complex. The magnitude of the paramagnetic shifts is related to the distance and angle between the nucleus and the paramagnetic center, offering valuable structural information that is not accessible in diamagnetic systems.
Mass Spectrometry (MS) for Characterization of Compounds and Complexes
Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of this compound and for identifying the stoichiometry of its metal complexes.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of thermally labile and non-covalent complexes. nih.govuliege.be It allows for the transfer of ions from solution to the gas phase with minimal fragmentation. uliege.be This makes ESI-MS an excellent method for studying the complexes formed between this compound and various cations. The resulting mass spectrum will show peaks corresponding to the intact complex, allowing for the direct determination of the stoichiometry of the ligand-metal interaction. iaea.org Tandem mass spectrometry (MS/MS) can be employed to fragment the complex, providing further structural information. researchgate.net
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million. researchgate.net This precision allows for the unambiguous determination of the elemental composition of this compound and its complexes. researchgate.net By comparing the experimentally measured exact mass to the calculated mass for a proposed formula, the chemical identity of a compound can be confirmed with a high degree of confidence. This is a crucial step in the characterization of newly synthesized compounds and their complexes. HRMS is often coupled with techniques like liquid chromatography for the analysis of complex mixtures. researchgate.net
The following table summarizes the key molecular properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₁₉NO₃ | matrix-fine-chemicals.commatrix-fine-chemicals.com |
| Molecular Weight | 189.255 g/mol | matrix-fine-chemicals.commatrix-fine-chemicals.com |
| IUPAC Name | This compound | matrix-fine-chemicals.commatrix-fine-chemicals.com |
| CAS Number | 69978-45-6 | matrix-fine-chemicals.commatrix-fine-chemicals.com |
X-ray Diffraction (XRD) and Neutron Diffraction for Solid-State Structural Analysis
Single crystal X-ray diffraction (SCXRD) is the gold standard for determining the molecular structure of crystalline solids. For complexes of this compound, this technique reveals the coordination geometry of the metal ion, the conformation of the aza-crown ether ring, and the nature of the interactions between the host and guest.
In a study of a praseodymium(III) complex with a related tetraazacyclododecane derivative, single crystal XRD revealed a dimeric structure where two [PrL(H₂O)n] units are linked. xray.cz Although the exact structure of a this compound complex would differ, this illustrates the capability of XRD to elucidate complex supramolecular assemblies. Similarly, X-ray structural data have been presented for zinc and copper complexes of mono-substituted aza-crown ether appended metalloporphyrins, providing detailed views of the metal coordination environment. rsc.org
The analysis of a thia-analogue, 1,4,7-trithia-10,13-diazacyclopentadecane-9,14-dione, showed the molecule forming chains via face-to-face N–H···O hydrogen bonds, highlighting the importance of intermolecular interactions in the crystal packing. illinoisstate.edu For a new macrocycle derived from 3-phenyl-1,2,4-triazole-5-thione, SCXRD confirmed the structure and a puckering analysis provided detailed conformational parameters of the 11-membered ring portion. mdpi.com
| Complex/Analogue | Key Structural Features from SCXRD | Reference |
| [Pr(L)(H₂O)n]₂ (related aza-crown) | Dimeric structure, specific lanthanide coordination | xray.cz |
| Zn/Cu-porphyrin-aza-crown | Metal coordination environment defined | rsc.org |
| Thia-diaza-crown dione | Chain formation via hydrogen bonding | illinoisstate.edu |
| Phenyl-triazolo-thiaza-crown | Confirmed macrocyclic structure, detailed ring conformation | mdpi.com |
Neutron diffraction offers a complementary technique to XRD, being particularly sensitive to the positions of light atoms like hydrogen. wikipedia.org This is especially valuable for determining the location of water molecules or N-H protons within the crystal lattice of aza-crown ether complexes, providing a more complete picture of the hydrogen bonding network. wikipedia.orgresearchgate.net
UV-Vis and Fluorescence Spectroscopy for Interaction Monitoring
UV-Vis and fluorescence spectroscopy are powerful techniques for monitoring the complexation of this compound with metal ions and other guest molecules in solution. These methods rely on changes in the electronic environment of a chromophore or fluorophore upon binding.
The addition of metal cations to a solution of aza-crown ether-appended porphyrins leads to significant changes in the UV-Vis spectrum, indicating the formation of complexes. rsc.org For instance, the addition of K⁺ cations to a solution of monomeric aza-crowned porphyrins can induce dimerization, which is observable through distinct spectral shifts. rsc.org In contrast, the addition of Na⁺ cations may only yield a monomeric complex. rsc.org
Fluorescence spectroscopy is particularly sensitive for studying host-guest interactions. Aza-crown ethers can be linked to fluorescent signaling molecules to create sensors. mdpi.com Upon chelation of a metal ion, the fluorescence emission properties of the fluorophore change, which can be monitored to determine binding affinities and selectivities. mdpi.com For example, aza-crown ethers with adamantyl substituents have been screened for their Ca²⁺ ionophore effects using the fluorescent Ca²⁺ indicator Fluo-4. nih.govmdpi.com An increase in fluorescence intensity reflects a rise in cytoplasmic Ca²⁺ concentrations. nih.govmdpi.com
| System | Spectroscopic Observation | Information Gained | Reference |
| Aza-crowned porphyrins + K⁺ | Spectral shifts in UV-Vis | Cation-induced dimerization | rsc.org |
| Aza-crowned porphyrins + Na⁺ | Spectral shifts in UV-Vis | Monomeric complex formation | rsc.org |
| Aza-crown-fluorophore + Metal Ion | Change in fluorescence emission | Binding event, sensor application | mdpi.com |
| Adamantyl-aza-crown + Ca²⁺ | Increased Fluo-4 fluorescence | Ca²⁺ ionophore activity | nih.govmdpi.com |
Electrochemical Methods for Redox-Active Systems and Ion Sensing
Electrochemical techniques such as cyclic voltammetry (CV) and potentiometry are highly effective for studying the redox properties of complexes of this compound and for developing ion-selective electrodes.
Cyclic voltammetry can be used to probe the influence of metal ion binding on the redox potentials of an electroactive moiety attached to the aza-crown. In a study of a Co(II)-porphyrin complex with an appended aza-crown ether, the binding of Lewis acids like Li⁺, Na⁺, and Ca²⁺ to the aza-crown caused an anodic shift in the Co(II)/Co(I) redox couple of 10 to 40 mV. nih.gov This demonstrates that the binding event at the aza-crown can electronically influence the remote metal center of the porphyrin. nih.gov
Potentiometry is a key technique for determining the stability constants of aza-crown ether complexes with various cations. researchgate.net By measuring the potential of an ion-selective electrode in the presence of the ligand and different concentrations of the metal ion, the stoichiometry and stability of the formed complexes can be determined. Furthermore, a glassy carbon electrode modified with a diaza-18-crown-6 and Nafion has been used for the determination of Pb(II) by square wave anodic stripping voltammetry (SWASV), showcasing the application of aza-crowns in selective metal ion sensing. researchgate.net
| Technique | System Studied | Key Finding | Reference |
| Cyclic Voltammetry | Co-porphyrin-aza-crown + Lewis Acids | Anodic shift of Co(II)/Co(I) potential upon ion binding | nih.gov |
| Potentiometry | Aza-crown ethers + Metal Cations | Determination of complex stability constants | researchgate.net |
| Anodic Stripping Voltammetry | Diaza-18-crown-6 modified electrode | Selective determination of Pb(II) ions | researchgate.net |
Calorimetric Techniques for Thermodynamic Parameters
Calorimetric methods, such as Isothermal Titration Calorimetry (ITC) and Differential Scanning Calorimetry (DSC), provide direct measurement of the thermodynamic parameters associated with complexation.
Isothermal Titration Calorimetry is used to determine the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction between a ligand and a metal ion in a single experiment. From these values, the change in entropy (ΔS) and Gibbs free energy (ΔG) can be calculated. Studies on aza-crown ethers have shown that their complexation with alkali metal ions is typically an enthalpy-driven process. nankai.edu.cn The N-substituent on the aza-crown ring has a significant effect on the stability of the complexes. nankai.edu.cn
Differential Scanning Calorimetry can be used to study phase transitions and thermal stability. For instance, DSC analysis of a cryptand, a related class of aza-macrocycles, revealed a glass transition at a specific temperature. researchgate.net
| Technique | System | Parameters Determined | Key Finding | Reference |
| Isothermal Titration Calorimetry | Aza-15-crown-5 derivatives + Alkali Metals | Kₛ, ΔH°, ΔS° | Complexation is enthalpy-driven; N-substituent affects stability. | nankai.edu.cn |
| Differential Scanning Calorimetry | Cryptand-221 | Glass transition temperature (T₉) | Provided information on the thermal properties of the macrocycle. | researchgate.net |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Metal Complexes
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is exclusively sensitive to species with unpaired electrons. It is therefore an invaluable tool for studying complexes of this compound with paramagnetic metal ions (e.g., Cu²⁺, Mn²⁺, certain lanthanides). illinois.edursc.org
EPR spectra provide detailed information about the electronic structure and the local environment of the paramagnetic center. The g-values and hyperfine coupling constants extracted from the spectra are sensitive to the coordination geometry and the nature of the donor atoms. In a study of a copper porphyrin appended with an aza-15-crown-5, EPR was used to prove the dimerization of the complex upon the addition of K⁺ ions. researchgate.net The simulation of the EPR spectrum of the dimer allowed for the determination of the exchange interaction parameter (J) and the Cu-Cu distance. researchgate.net
In another example, the EPR spectra of a pyrroloquinoline quinone aza-crown ether complex with various metal ions (Ca²⁺, Ba²⁺, La³⁺, Lu³⁺) showed the presence of an organic radical species, with g-values consistent with a semiquinone radical. nih.gov
| System | EPR Observable | Information Deduced | Reference |
| Cu-porphyrin-aza-15-crown-5 + K⁺ | Changes in EPR spectrum shape | Dimerization and Cu-Cu distance | researchgate.net |
| PQQ-aza-crown-ether + Metal ions | g-values, peak-to-peak linewidths | Formation of a semiquinone radical species | nih.gov |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
The IR spectrum of 1,4,7-Trioxa-10-azacyclododecane (B1584641) is available in spectral databases. nih.gov In complexes of aza-crown ethers, changes in the vibrational frequencies of the C-O-C, C-N-C, and N-H bonds can be observed upon coordination to a metal ion. These shifts provide evidence of complex formation and can indicate which atoms of the macrocycle are involved in the binding. For instance, in metal complexes of a Schiff base ligand, the disappearance of the phenolic hydroxyl group band and shifts in the C-O stretching frequency in the IR spectra indicated coordination through the oxygen atom. Similar principles apply to the study of aza-crown complexes. Resonance Raman spectroscopy has been used in conjunction with IR spectroscopy to study metal cation sensors where an azacrown ether is linked to a (bpy)Re(CO)₃ moiety. jst.go.jp
| Technique | Compound/Complex | Spectral Region of Interest | Information Obtained | Reference |
| Infrared Spectroscopy | 1,4,7-Trioxa-10-azacyclododecane | Fingerprint region | Structural confirmation | nih.gov |
| IR and Raman Spectroscopy | Azacrown-linked Rhenium complex | Vibrational modes of the macrocycle and linker | Evidence of metal cation binding | jst.go.jp |
| Infrared Spectroscopy | Metal complexes of related ligands | Shifts in -OH and C-O bands | Identification of coordinating atoms |
Future Perspectives and Emerging Research Directions for 10 Methyl 1,4,7 Trioxa 10 Azacyclododecane
Integration with Advanced Functional Materials and Nanosystems
The future of materials science lies in the creation of "smart" materials with tunable properties. The integration of 10-Methyl-1,4,7-trioxa-10-azacyclododecane into advanced functional materials and nanosystems represents a promising frontier. As a functional building block, this aza-crown ether can be incorporated into polymers, metal-organic frameworks (MOFs), and other matrices to impart specific ion-recognition capabilities.
Researchers envision the development of hybrid materials where the aza-crown ether is covalently bound to or physically encapsulated within nanosystems such as graphene, carbon nanotubes, or gold nanoparticles. Such nano-conjugates could exhibit synergistic properties, combining the high surface area and unique electronic characteristics of nanomaterials with the selective binding of the macrocycle. For instance, aza-crown ether-functionalized graphene could lead to highly sensitive and selective electrochemical sensors. Furthermore, the incorporation of this compound into lipidated polyaza crown ethers could serve as membrane anchors for DNA-controlled interactions between liposomes, opening avenues in synthetic biology and drug delivery. mdpi.com
| Potential Application Area | Integrating Material/Nanosystem | Anticipated Functionality |
| Selective Ion Separation | Polymer Membranes | Enhanced ion transport and selectivity |
| Targeted Drug Delivery | Liposomes, Polymeric Micelles | Recognition of specific biological cations |
| Advanced Sensing | Graphene, Carbon Nanotubes | High-sensitivity electrochemical detection |
| Nanocatalysis | Gold/Silver Nanoparticles | Modulated catalytic activity via cation binding |
Exploration of Novel Catalytic Transformations and Energy-Related Applications
The catalytic potential of crown ethers as phase-transfer catalysts is well-established. sigmaaldrich.com The presence of a tertiary amine within the this compound structure offers a site for further functionalization, potentially leading to the development of novel, tunable catalysts. Future research will likely focus on designing chiral derivatives for asymmetric synthesis or attaching other catalytically active moieties to create bifunctional catalysts.
In the realm of energy, the selective binding of cations by aza-crown ethers is highly relevant. A significant area of exploration is in the development of more efficient and selective methods for lithium-ion battery recycling. Resins functionalized with oligoethylene glycols, which share structural similarities with crown ethers, have already been investigated for lithium chelation. acs.org By analogy, polymers incorporating this compound could be designed for the selective extraction of lithium from spent batteries, contributing to a more sustainable energy cycle. Furthermore, its complexes with alkali metals could be investigated as electrolytes in next-generation batteries, where the nature of the crown ether can influence ionic conductivity. acs.org
Development of Next-Generation Sensing Platforms with Enhanced Selectivity and Sensitivity
Aza-crown ethers are excellent ionophores for the development of chemical sensors. mdpi.com Future research on this compound will undoubtedly push the boundaries of sensor technology. The trivalent nitrogen atom provides a convenient handle for attaching chromophores or fluorophores. mdpi.com This allows for the design of optical sensors where cation binding by the crown ether cavity induces a change in the spectroscopic properties of the appended signaling molecule.
The development of potentiometric ion-selective electrodes (ISEs) based on this compound is another promising direction. mdpi.com By embedding this compound in a suitable polymer matrix, highly selective sensors for specific cations can be fabricated. Research will likely focus on optimizing the membrane composition to enhance sensitivity, reduce response times, and improve long-term stability. The integration of these sensing layers with microfabrication technologies could lead to miniaturized, portable devices for real-time environmental or biomedical monitoring.
| Sensing Modality | Key Feature | Potential Analyte |
| Fluorescent Sensing | Appended Fluorophore | Alkali/Alkaline Earth Metal Ions |
| Colorimetric Sensing | Appended Chromophore | Transition Metal Ions |
| Potentiometric Sensing | Ion-Selective Membrane | Specific Cations in Complex Matrices |
| Electrochemical Sensing | Graphene/Nanotube Hybrid | Trace Metal Ion Detection |
Theoretical Advances in Predicting Complex Behavior and Design Principles
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of molecular systems. mdpi.comresearchgate.net For this compound, theoretical studies will be crucial in several areas. DFT calculations can provide detailed insights into the thermodynamics and kinetics of cation binding, helping to elucidate the factors that govern selectivity. researchgate.net
Future theoretical work will likely focus on:
Predicting Selectivity: Accurately modeling the binding energies of the aza-crown ether with a range of cations in different solvent environments to predict its selectivity. mdpi.com
Designing New Ligands: Using computational models to design novel derivatives of this compound with enhanced binding affinities or selectivities for specific target ions.
Simulating Dynamic Processes: Employing molecular dynamics simulations to study the transport of ions through membranes facilitated by this carrier.
These theoretical advances will not only deepen our fundamental understanding but also provide a rational design framework for the development of new functional materials and devices based on this versatile molecule.
Sustainable Synthesis and Application Methodologies in a Circular Economy Context
The principles of green chemistry and the circular economy are increasingly influencing chemical research and manufacturing. A key future direction for this compound will be the development of more sustainable synthetic routes. Traditional syntheses of crown ethers often involve harsh reagents and generate significant waste. Future research should explore greener alternatives, such as:
Catalytic Syntheses: Developing efficient catalytic methods that minimize the use of stoichiometric reagents.
Renewable Feedstocks: Investigating the possibility of deriving the building blocks for the macrocycle from renewable resources.
Solvent-Free or Green Solvent Reactions: Designing synthetic protocols that avoid the use of hazardous organic solvents.
In the context of a circular economy, the application of this compound in areas like selective metal ion recovery is particularly relevant. By immobilizing the aza-crown ether on solid supports, it can be used in recyclable systems for extracting valuable or toxic metals from industrial wastewater or electronic waste. This not only prevents environmental pollution but also allows for the recovery and reuse of critical resources, closing the loop on material life cycles.
Q & A
Basic Questions
Q. What safety protocols are critical when handling 10-Methyl-1,4,7-trioxa-10-azacyclododecane in laboratory settings?
- Methodological Answer :
- Use nitrile or neoprene gloves and fully sealed chemical-resistant suits to prevent skin contact .
- For respiratory protection, employ P95 (US) or P1 (EU) respirators for low exposure, and OV/AG/P99 (US) or ABEK-P2 (EU) respirators for higher concentrations .
- Avoid drainage contamination and ensure proper disposal of contaminated materials under fume hoods .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze proton environments in the macrocyclic structure, focusing on methyl group splitting patterns.
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., via ESI-MS) and fragmentation pathways for structural validation.
- Infrared (IR) Spectroscopy : Identify ether (C-O-C) and amine (N-H) stretching vibrations (1050–1250 cm⁻¹ and ~3300 cm⁻¹, respectively).
- Cross-reference purity standards (≥98%) as per high-quality synthesis protocols .
Q. How can researchers determine the solubility and stability of this compound under experimental conditions?
- Methodological Answer :
- Solubility : Test in polar solvents (e.g., water, ethanol) and non-polar solvents (e.g., hexane) at 25°C. Note that water solubility data is currently limited but can be inferred from analogous 1,4,7-trioxa-azacyclododecanes .
- Stability : Conduct accelerated degradation studies under varying pH (2–12), temperature (40–80°C), and light exposure. Monitor decomposition via HPLC .
Advanced Research Questions
Q. What computational strategies can optimize the synthesis of this compound?
- Methodological Answer :
- Use quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states, reducing trial-and-error experimentation .
- Apply machine learning to predict optimal reaction conditions (e.g., temperature, catalyst loading) by training on datasets from similar macrocyclic compounds .
- Validate predictions via small-scale experiments, iterating between computational and empirical data .
Q. How can structural contradictions between X-ray crystallography and computational models be resolved?
- Methodological Answer :
- Compare experimental crystal structure data (e.g., bond lengths, angles) with DFT-optimized geometries. For example, mean C–C bond discrepancies >0.01 Å may indicate lattice packing effects .
- Perform Hirshfeld surface analysis to assess intermolecular interactions influencing crystallographic data .
- Use synchrotron radiation for high-resolution X-ray studies to minimize thermal motion artifacts .
Q. What factorial design approaches are suitable for optimizing reaction yields in macrocyclic chemistry?
- Methodological Answer :
- Implement a 2³ factorial design to evaluate variables: temperature (25–60°C), solvent polarity (DMF vs. THF), and catalyst concentration (0.5–2.0 mol%).
- Analyze interactions using ANOVA to identify significant factors (e.g., solvent-catalyst synergy) .
- Apply response surface methodology (RSM) for non-linear optimization .
Q. How can researchers investigate the biological activity of this compound against microbial targets?
- Methodological Answer :
- In vitro assays : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using broth microdilution (MIC values).
- Structural analogs : Compare activity with imidazole-derived macrocycles, noting enhanced efficacy from electron-withdrawing substituents .
- Molecular docking : Simulate binding to microbial enzymes (e.g., dihydrofolate reductase) using AutoDock Vina, prioritizing compounds with ΔG < −8 kcal/mol .
Data Gaps and Research Challenges
- Missing Physical Data : Key parameters like log Pow (octanol-water partition coefficient) and vapor pressure are unavailable, complicating environmental risk assessments .
- Toxicological Uncertainty : Acute toxicity data (e.g., LD50) is unreported; prioritize in vivo studies using OECD guidelines .
- Synthetic Scalability : Current literature lacks protocols for gram-scale synthesis, necessitating DoE (Design of Experiments) approaches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
